

# Efinaconazole Analogue-1: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Efinaconazole analogue-1

Cat. No.: B194801

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## Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is attributed to its potent inhibition of fungal lanosterol 14 $\alpha$ -demethylase, a key enzyme in the ergosterol biosynthesis pathway.[2][3] This guide provides an in-depth overview of the physical and chemical properties of Efinaconazole. The term "**Efinaconazole analogue-1**" is not formally defined in the scientific literature. However, based on available data for Efinaconazole impurities and synthetic intermediates, this guide will also address a key related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, a known impurity and potential precursor in the synthesis of Efinaconazole.

## Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of Efinaconazole and its analogue is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of effective drug formulations.

## Table 1: Physicochemical Properties of Efinaconazole and Analogue-1

Property	Efinaconazole	Efinaconazole Analogue-1
IUPAC Name	(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3]	1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid
Synonyms	KP-103, Jublia[4]	Efinaconazole Impurity
Chemical Formula	C <sub>18</sub> H <sub>22</sub> F <sub>2</sub> N <sub>4</sub> O[3][4]	C <sub>12</sub> H <sub>13</sub> F <sub>2</sub> N <sub>3</sub> O <sub>4</sub> S
Molecular Weight	348.39 g/mol [4]	333.31 g/mol
Melting Point	192-195 °C	Not available
Appearance	White to beige powder	Not available
Solubility	Slightly soluble in chloroform and methanol.[5] Soluble in DMSO (>14 mg/mL).[6] Predicted water solubility: 0.61 mg/mL.	Not available
pKa (Strongest Acidic)	12.7 (Predicted)	Not available
pKa (Strongest Basic)	7.45 (Predicted)	Not available
logP	2.24 (Predicted)	Not available
CAS Number	164650-44-6[3][4]	86386-77-8

## Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research and quality control in drug development.

### Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

- **Preparation of Saturated Solution:** An excess amount of the test compound (Efinaconazole) is added to a known volume of distilled water or a relevant buffer solution in a glass flask.
- **Equilibration:** The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.
- **Quantification:** The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Replicates:** The experiment is performed in triplicate to ensure the precision of the results.

## Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the ionization constants (pKa) of a substance.

- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration.
- **Titration Setup:** The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

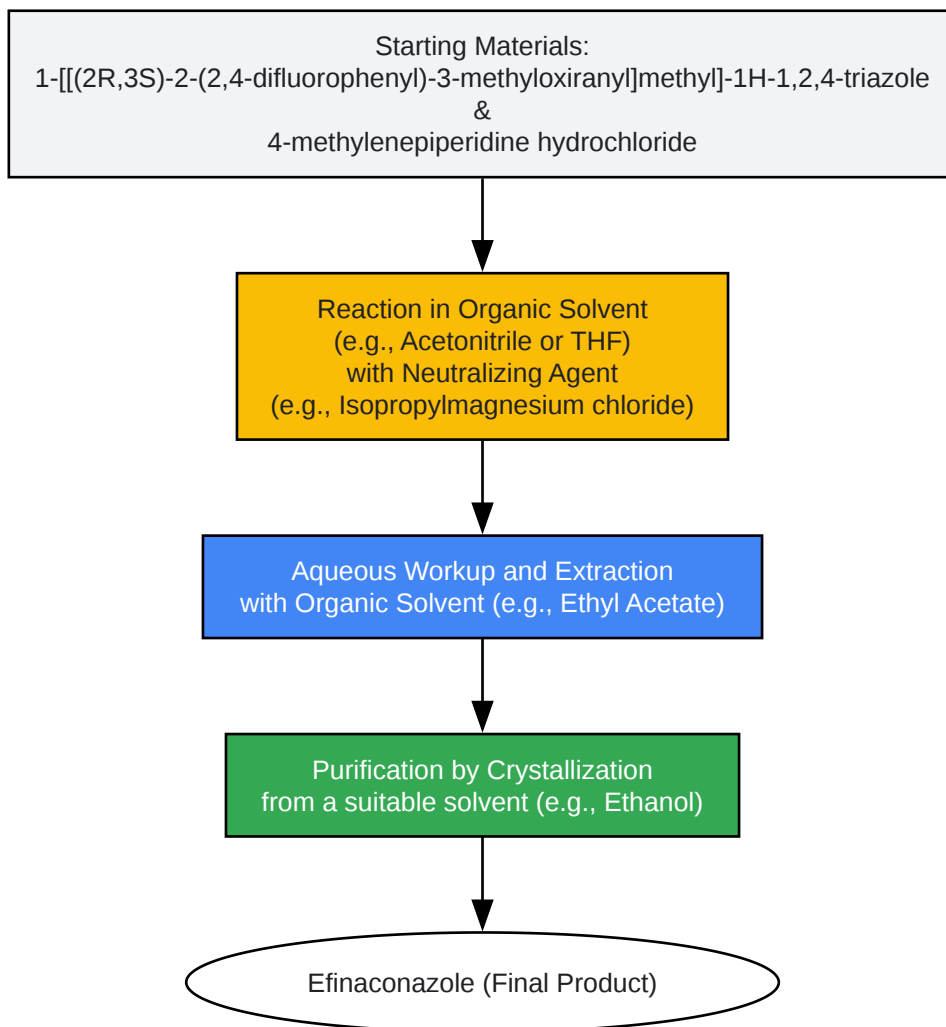
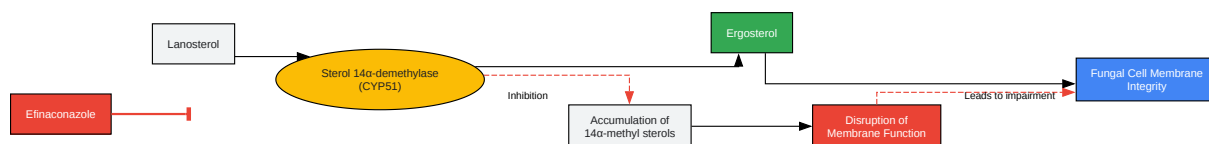
## Determination of logP (RP-HPLC Method)

The partition coefficient (logP) between octanol and water can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

- **System Calibration:** A series of standard compounds with known logP values are injected into the HPLC system.
- **Chromatographic Conditions:** An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used with a C18 stationary phase.
- **Retention Time Measurement:** The retention time ( $t_R$ ) of each standard compound and the test compound (Efinaconazole) is measured. The void time ( $t_0$ ) is also determined using a non-retained compound.
- **Calculation of Capacity Factor:** The capacity factor ( $k$ ) is calculated for each compound using the formula:  $k = (t_R - t_0) / t_0$ .
- **Correlation and Prediction:** A linear regression analysis is performed by plotting the logarithm of the capacity factor (log  $k$ ) of the standard compounds against their known logP values. The logP of the test compound is then calculated from its measured log  $k$  value using the calibration curve.

## Signaling Pathway and Mechanism of Action

Efinaconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme sterol 14 $\alpha$ -demethylase.<sup>[2][3]</sup> This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.



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